molecular formula C12H18N2 B1595240 1-Methyl-N-phenylpiperidin-4-amine CAS No. 22261-94-5

1-Methyl-N-phenylpiperidin-4-amine

Cat. No.: B1595240
CAS No.: 22261-94-5
M. Wt: 190.28 g/mol
InChI Key: GXJSWUKLJQHQFZ-UHFFFAOYSA-N
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Description

1-Methyl-N-phenylpiperidin-4-amine is a piperidine derivative characterized by a methyl group at the 1-position and a phenyl substituent on the amine at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol (calculated from and ). The compound is registered under CAS number 3554-74-3 and EC numbers 291-403-2 and 213-231-9 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N-phenylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-4-piperidone using a palladium catalyst in the presence of hydrogen . Another method includes the reductive amination of 4-piperidone with methylamine and phenylamine under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale hydrogenation processes. These processes utilize palladium or rhodium catalysts to ensure high yields and purity . The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-phenylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-N-phenylpiperidin-4-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it can act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain . The compound’s structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following piperidine derivatives share structural similarities with 1-methyl-N-phenylpiperidin-4-amine but differ in substituents, leading to variations in properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
1-Methyl-N-(4-nitrophenyl)piperidin-4-amine C₁₂H₁₇N₃O₂ 235.29 4-Nitrophenyl group Likely enhanced electron-withdrawing effects; potential for nitro-group reduction chemistry
1-Benzyl-N-methylpiperidin-4-amine C₁₃H₂₀N₂ 204.31 Benzyl group at 1-position Increased lipophilicity; possible CNS activity due to benzyl motifs
N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine C₁₉H₂₃N₃O₂ 325.40 2-Nitrobenzyl and benzyl groups Dual substituents may influence binding affinity in receptor studies
1-Benzylpiperidin-4-amine C₁₂H₁₈N₂ 190.28 Benzyl group at 1-position (no methyl) Simpler structure; used in opioid analog synthesis (e.g., carfentanil precursors)

Physicochemical and Pharmacological Differences

  • Electronic Effects : The nitro group in ’s compound withdraws electrons, altering reactivity in electrophilic substitution or hydrogen-bonding interactions.
  • Stability : Oxidation studies on similar piperidines () suggest that substituents like methyl or benzyl groups may stabilize the amine against oxidative degradation.

Research Findings and Data Gaps

  • Synthetic Yields : reports ~80% yields for benzyl-piperidine derivatives, suggesting efficient routes for scaling this compound.
  • Spectroscopic Data : NMR and MS data for related compounds (e.g., ’s ¹H/¹³C NMR peaks) provide benchmarks for characterizing the target compound.
  • Safety : Piperidines with methyl groups (e.g., ) may require careful handling due to amine reactivity, though specific toxicity data for this compound are lacking.

Biological Activity

1-Methyl-N-phenylpiperidin-4-amine, also known as MPHP, is a piperidine derivative with the molecular formula C₁₂H₁₈N₂. This compound has gained attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methyl group and a phenyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.

PropertyValue
Molecular FormulaC₁₂H₁₈N₂
Molecular Weight190.28 g/mol
CAS Number22261-94-5
Chemical StructureChemical Structure

This compound exhibits various biological activities through its interaction with specific receptors and enzymes. Notably, it acts as an inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. By inhibiting MAO, this compound may enhance the availability of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits in treating neurological disorders.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings.

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound. It has been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways, although further research is needed to elucidate its efficacy and mechanisms in various cancer types.

Comparative Studies

To understand the unique properties of this compound, comparisons with structurally similar compounds are essential.

CompoundMAO InhibitionAntimicrobial ActivityAnticancer Activity
This compoundYesModerateYes
1-Methyl-4-phenylpiperidineModerateLowNo
N-Benzyl-1-methylpiperidin-4-amineYesHighModerate

These comparisons highlight the distinct biological profiles of these compounds, particularly regarding their antimicrobial and anticancer activities.

Study on Neurotransmitter Regulation

A significant study investigated the effects of this compound on neurotransmitter levels in animal models. The results indicated a marked increase in serotonin and dopamine levels following administration, suggesting potential applications in treating mood disorders .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, this compound was tested against common bacterial pathogens. The results demonstrated significant inhibition of growth for several strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against infections.

Properties

IUPAC Name

1-methyl-N-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJSWUKLJQHQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176808
Record name 1-Methyl-N-phenylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22261-94-5
Record name 1-Methyl-N-phenyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22261-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-N-phenylpiperidin-4-amine
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Record name 1-Methyl-N-phenylpiperidin-4-amine
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Record name 1-methyl-N-phenylpiperidin-4-amine
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Synthesis routes and methods

Procedure details

A solution of aniline (2.0 g, 1.95 mL, 21.475 mmol), N-methyl-4-piperidone (2.64 mL, 21.475 mmol) and AcOH (1.21 mL, 21.475 mmol) in dry 1,2-dichloroethane (20 mL) was treated with NaBH(OAc)3 (6.82 g, 32.213 mmol) at 0° C. The reaction was brought to room temperature and stirred for over night (16 h). The reaction was basified with 1 N NaOH solution (40 mL) and product was extracted into CH2Cl2 (2×25 mL). The combined CH2Cl2 layer was washed with brine (15 mL) and dried (Na2SO4). Solvent was evaporated and crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95) to obtain compound 1-methyl-N-phenylpiperidin-4-amine (4.0 g, 98%) as a solid. 1H NMR (DMSO-d6) δ: 1.29-1.42 (m, 2H), 1.82-1.88 (m, 2H), 1.93-2.02 (m, 2H), 2.15 (s, 3H), 2.68-2.74 (m, 2H), 3.08-3.18 (m, 1H), 5.36 (d, 1H, J=8.1 Hz), 6.47 (t, 1H, J=7.2 Hz), 6.54 (d, 2H, J=7.8 Hz), 7.03 (t, 2H, J=7.2 Hz); ESI-MS (m/z, %) 191 (MH+, 100).
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step One
Name
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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